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Compound of Interest

Methyl tetrahydro-2H-pyran-3-
Compound Name:
carboxylate

Cat. No.: B117299

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for Methyl tetrahydro-2H-pyran-3-carboxylate (C7H1203, CAS No: 18729-20-9). Due to the
limited availability of experimentally derived spectra in public databases, this document
presents predicted data based on the analysis of structurally similar compounds and
established principles of spectroscopic interpretation. The information herein serves as a
valuable resource for the identification, characterization, and quality control of this compound in
research and development settings.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for Methyl tetrahydro-2H-pyran-3-carboxylate.
These predictions are derived from spectral data of analogous compounds, such as substituted
tetrahydropyrans and methyl esters.

Table 1: Predicted *H NMR Spectroscopic Data (CDCls,
400 MHz)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.70 S 3H -OCHs
~3.80 - 4.00 m 2H H-6
~3.40 - 3.60 m 1H H-2a (axial)
~3.20 - 3.30 m 1H H-2e (equatorial)
~2.50-2.70 m 1H H-3
~1.80 - 2.00 m 2H H-4
~1.50-1.70 m 2H H-5

Note: The chemical shifts and multiplicities are estimations and may vary depending on the

actual stereochemistry of the molecule and the experimental conditions.

Table 2: Predicted **C NMR Spectroscopic Data (CDCIs,

100 MH2z)
Chemical Shift (8) ppm Assignment
~172.0 C=0 (ester)
~68.0 C-6
~67.0 C-2
~51.5 -OCHs
~45.0 C-3
~28.0 C-4
~25.0 C-5

Note: These chemical shifts are approximate values for the carbon atoms in the structure.

Table 3: Predicted IR Spectroscopic Data
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Frequency (cm™?) Intensity Assighment

~2950 - 2850 Strong C-H stretch (alkane)

~1735 Strong C=0 stretch (ester)

~1200 - 1100 Strong C-O stretch (ester and ether)

Table 4: Predicted Mass Spectrometry Data (Electron
lonization - El)

m/z Interpretation
144 [M]* (Molecular lon)
113 [M - OCHs]*

85 [M - COOCHs]*

59 [COOCHSs]*

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Methyl tetrahydro-2H-pyran-3-
carboxylate in 0.6-0.7 mL of deuterated chloroform (CDCIs).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).

e Instrumentation: Acquire the *H and 3C NMR spectra on a 400 MHz NMR spectrometer.
e 'H NMR Parameters:

o Number of scans: 16
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o Relaxation delay: 1.0 s
o Pulse width: 30°

o Spectral width: -2 to 12 ppm

e 13C NMR Parameters:
o Number of scans: 1024
o Relaxation delay: 2.0 s
o Pulse width: 45°

o Spectral width: -10 to 220 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: As Methyl tetrahydro-2H-pyran-3-carboxylate is expected to be a
liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid
between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

 Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR)
spectrometer.

o Data Acquisition:
o Scan range: 4000 - 400 cm~?
o Resolution: 4 cm™t
o Number of scans: 32

e Background Correction: A background spectrum of the clean salt plates should be recorded
and subtracted from the sample spectrum.

Mass Spectrometry (MS)
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o Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent
(e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after
separation by gas chromatography (GC).

« lonization Method: Utilize Electron lonization (EIl) at 70 eV.
o Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.
o Data Acquisition: Scan a mass-to-charge (m/z) range of 10 to 200.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound like Methyl tetrahydro-2H-pyran-3-carboxylate.
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of Methyl tetrahydro-2H-pyran-3-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b117299#spectroscopic-data-of-methyl-tetrahydro-2h-
pyran-3-carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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